molecular formula C18H29N3O3 B11795768 Benzyl ((1-(2-(aminooxy)ethyl)pyrrolidin-3-yl)methyl)(isopropyl)carbamate

Benzyl ((1-(2-(aminooxy)ethyl)pyrrolidin-3-yl)methyl)(isopropyl)carbamate

Cat. No.: B11795768
M. Wt: 335.4 g/mol
InChI Key: GHSYTISLUPBUQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl ((1-(2-(aminooxy)ethyl)pyrrolidin-3-yl)methyl)(isopropyl)carbamate is a complex organic compound that features a pyrrolidine ring, an aminooxy group, and a carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl ((1-(2-(aminooxy)ethyl)pyrrolidin-3-yl)methyl)(isopropyl)carbamate typically involves multiple steps, starting with the preparation of the pyrrolidine ring. One common method involves the reaction of a suitable precursor with an aminooxyethyl group under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Benzyl ((1-(2-(aminooxy)ethyl)pyrrolidin-3-yl)methyl)(isopropyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide or potassium tert-butoxide in tetrahydrofuran.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Benzyl ((1-(2-(aminooxy)ethyl)pyrrolidin-3-yl)methyl)(isopropyl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe due to its reactive aminooxy group.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of novel pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of Benzyl ((1-(2-(aminooxy)ethyl)pyrrolidin-3-yl)methyl)(isopropyl)carbamate involves its interaction with specific molecular targets. The aminooxy group can form covalent bonds with carbonyl-containing compounds, making it useful in bioconjugation and labeling studies. The pyrrolidine ring may also interact with various enzymes and receptors, influencing biological pathways .

Comparison with Similar Compounds

Similar Compounds

  • Benzyl ((1-(2-(aminooxy)ethyl)pyrrolidin-3-yl)methyl)(methyl)carbamate
  • Benzyl ((1-(2-(aminooxy)ethyl)pyrrolidin-3-yl)methyl)(ethyl)carbamate
  • Benzyl ((1-(2-(aminooxy)ethyl)pyrrolidin-3-yl)methyl)(tert-butyl)carbamate

Uniqueness

Benzyl ((1-(2-(aminooxy)ethyl)pyrrolidin-3-yl)methyl)(isopropyl)carbamate is unique due to the presence of the isopropyl group, which can influence its steric and electronic properties. This can affect its reactivity and interactions with biological targets, making it distinct from other similar compounds .

Properties

Molecular Formula

C18H29N3O3

Molecular Weight

335.4 g/mol

IUPAC Name

benzyl N-[[1-(2-aminooxyethyl)pyrrolidin-3-yl]methyl]-N-propan-2-ylcarbamate

InChI

InChI=1S/C18H29N3O3/c1-15(2)21(13-17-8-9-20(12-17)10-11-24-19)18(22)23-14-16-6-4-3-5-7-16/h3-7,15,17H,8-14,19H2,1-2H3

InChI Key

GHSYTISLUPBUQY-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(CC1CCN(C1)CCON)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.